2-chloro-N-(2-{2,4-dioxo-5-[(pyridin-3-yl)methylidene]-1,3-thiazolidin-3-yl}ethyl)acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-chloro-N-(2-{2,4-dioxo-5-[(pyridin-3-yl)methylidene]-1,3-thiazolidin-3-yl}ethyl)acetamide hydrochloride is a complex organic compound with a molecular formula of C13H12ClN3O3S. This compound is primarily used in proteomics research and has significant potential in various scientific fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(2-{2,4-dioxo-5-[(pyridin-3-yl)methylidene]-1,3-thiazolidin-3-yl}ethyl)acetamide hydrochloride involves multiple steps. The key steps include the formation of the thiazolidinone ring and the subsequent chlorination and acetamide formation. The reaction conditions typically involve the use of solvents like dimethylformamide (DMF) and catalysts such as triethylamine. The reaction is carried out under controlled temperatures to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts. The reaction conditions are optimized to maximize yield and purity. The final product is purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(2-{2,4-dioxo-5-[(pyridin-3-yl)methylidene]-1,3-thiazolidin-3-yl}ethyl)acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group with another. .
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines .
Scientific Research Applications
2-chloro-N-(2-{2,4-dioxo-5-[(pyridin-3-yl)methylidene]-1,3-thiazolidin-3-yl}ethyl)acetamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Utilized in proteomics research to study protein interactions and functions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-chloro-N-(2-{2,4-dioxo-5-[(pyridin-3-yl)methylidene]-1,3-thiazolidin-3-yl}ethyl)acetamide hydrochloride involves its interaction with specific molecular targets. The compound binds to proteins and enzymes, altering their activity and function. This interaction can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
N-[2-(5-Benzylidene-2,4-dioxo-thiazolidin-3-yl)-ethyl]-2-chloro-acetamide: Similar structure but with a benzylidene group instead of a pyridinyl group.
2-chloro-6-methoxy-4-[(3-[1,3]oxazolo[4,5-b]pyridin-2-ylanilino)methyl]phenoxy}acetamide: Contains an oxazolo-pyridinyl group.
Uniqueness
2-chloro-N-(2-{2,4-dioxo-5-[(pyridin-3-yl)methylidene]-1,3-thiazolidin-3-yl}ethyl)acetamide hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its pyridinyl group enhances its binding affinity to certain proteins, making it a valuable tool in proteomics research .
Properties
Molecular Formula |
C13H13Cl2N3O3S |
---|---|
Molecular Weight |
362.2 g/mol |
IUPAC Name |
2-chloro-N-[2-[(5E)-2,4-dioxo-5-(pyridin-3-ylmethylidene)-1,3-thiazolidin-3-yl]ethyl]acetamide;hydrochloride |
InChI |
InChI=1S/C13H12ClN3O3S.ClH/c14-7-11(18)16-4-5-17-12(19)10(21-13(17)20)6-9-2-1-3-15-8-9;/h1-3,6,8H,4-5,7H2,(H,16,18);1H/b10-6+; |
InChI Key |
CAFAPUIIZHIMTO-AAGWESIMSA-N |
Isomeric SMILES |
C1=CC(=CN=C1)/C=C/2\C(=O)N(C(=O)S2)CCNC(=O)CCl.Cl |
Canonical SMILES |
C1=CC(=CN=C1)C=C2C(=O)N(C(=O)S2)CCNC(=O)CCl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.